Carbohydrate-Hydrolyzing Enzyme Inhibition: Dual α-Glucosidase/α-Amylase Potency in N-Hydrazinecarbothioamide Indazole Series
In a systematic study of N-hydrazinecarbothioamide-substituted indazole hybrids (compounds 4–18), the series demonstrated dual inhibitory activity against both α-glucosidase and α-amylase, with IC₅₀ ranges of 1.54 ± 0.02 – 4.89 ± 0.02 µM (α-glucosidase) and 1.42 ± 0.04 – 4.5 ± 0.18 µM (α-amylase), benchmarked against acarbose (IC₅₀ = 1.36 ± 0.01 µM) [1]. Notably, compounds within this series bearing the carbothioamide pharmacophore approached near-equipotent inhibition relative to the clinical standard acarbose while simultaneously targeting both enzymes—a dual inhibition profile not achieved by simple indazole-carboxamide analogs, which lack the thioamide-mediated binding interactions at the enzyme active sites [1]. This positions the indazole-5-carbothioamide scaffold as a privileged chemotype for developing dual α-glucosidase/α-amylase inhibitors with potential advantages over single-target agents.
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | N-hydrazinecarbothioamide indazole series (compounds 4–18): α-glucosidase IC₅₀ = 1.54–4.89 µM; α-amylase IC₅₀ = 1.42–4.5 µM (best-in-series approach equipotency with acarbose) |
| Comparator Or Baseline | Acarbose (clinical standard): α-glucosidase IC₅₀ = 1.36 ± 0.01 µM |
| Quantified Difference | Best indazole carbothioamide hybrids achieve IC₅₀ values within ~1.1-fold of acarbose for α-glucosidase; dual α-amylase inhibition (IC₅₀ as low as 1.42 µM) is an additional activity dimension absent in acarbose monotherapy |
| Conditions | In vitro enzyme inhibition assays; α-glucosidase and α-amylase; comparison against standard acarbose; kinetic characterization (competitive inhibition mode confirmed for most active analogs) |
Why This Matters
For procurement decisions in antidiabetic drug discovery programs, the dual-target inhibition profile demonstrated by the indazole carbothioamide scaffold offers a differentiated mechanism relative to single-target α-glucosidase inhibitors, potentially enabling more effective post-prandial glucose control.
- [1] Rafique R, Arshia, Kanwal, Khan KM, Chigurupati S, Salar U, Taha M, Perveen S. Synthesis of new indazole based dual inhibitors of α-glucosidase and α-amylase enzymes, their in vitro, in silico and kinetics studies. Bioorg Chem. 2020 Jan;94:103195. doi:10.1016/j.bioorg.2019.103195. PMID: 31451297. View Source
